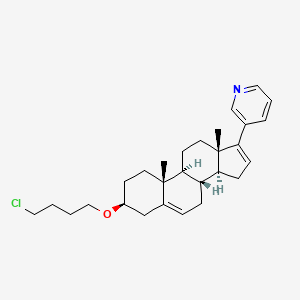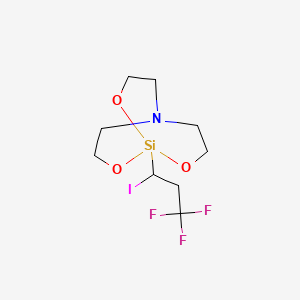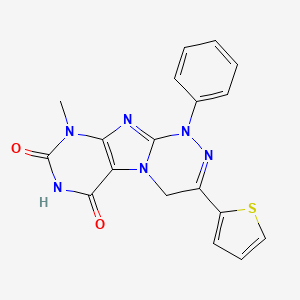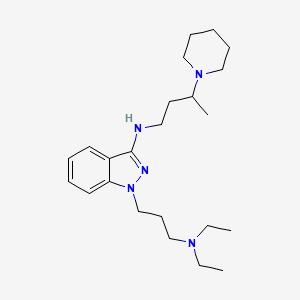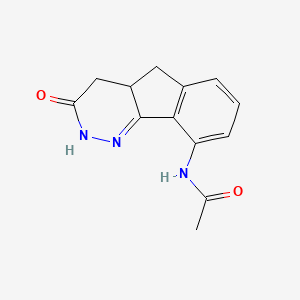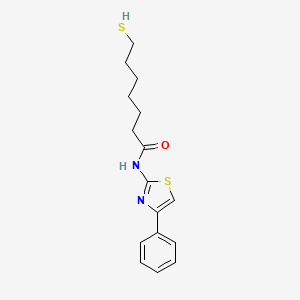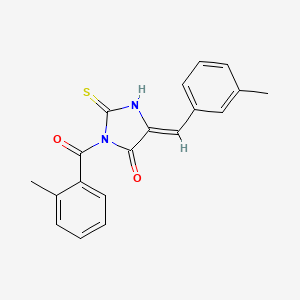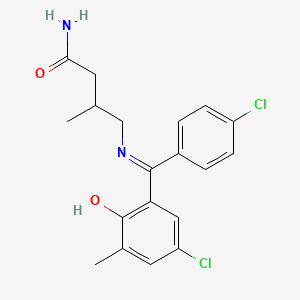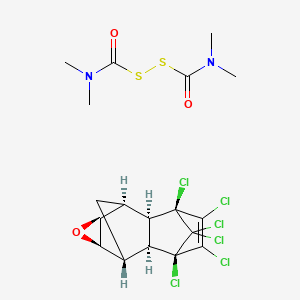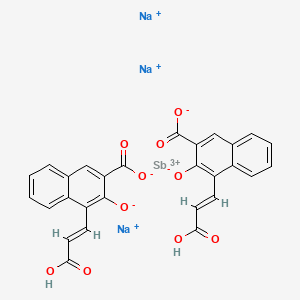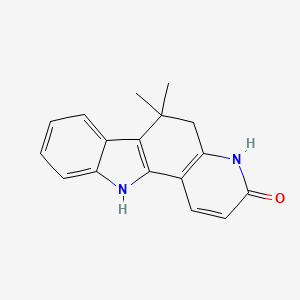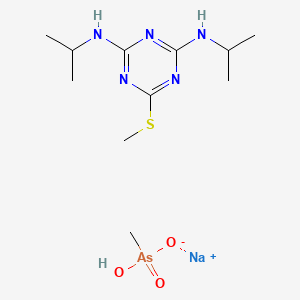
Arsonic acid, methyl-, monosodium salt, mixt. with N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsonic acid, methyl-, monosodium salt, mixt with N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical compound that combines the properties of an arsonic acid derivative and a triazine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, monosodium salt typically involves the reaction of methyl arsonic acid with sodium hydroxide to form the monosodium salt. The triazine derivative, N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, can be synthesized through a series of steps involving the reaction of cyanuric chloride with isopropylamine and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
Oxidation: The arsonic acid component can undergo oxidation reactions, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The triazine component can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. The triazine component is known for its biological activity, and the combination with arsonic acid may enhance its efficacy.
Medicine
In medicine, the compound is being investigated for its potential use in chemotherapy. The triazine derivative has shown promise in inhibiting the growth of cancer cells, and the addition of the arsonic acid component may improve its therapeutic properties.
Industry
In industrial applications, the compound is used as a pesticide and herbicide. Its ability to disrupt biological processes in pests and weeds makes it an effective tool for agricultural management.
作用机制
The mechanism of action of this compound involves the inhibition of key enzymes and pathways in target organisms. The arsonic acid component can interfere with cellular respiration by inhibiting enzymes involved in the electron transport chain. The triazine component can disrupt DNA synthesis and repair by inhibiting enzymes such as dihydrofolate reductase.
相似化合物的比较
Similar Compounds
Arsenic acid derivatives: Similar in their ability to undergo oxidation and reduction reactions.
Triazine derivatives: Similar in their biological activity and use as pesticides and herbicides.
Uniqueness
The combination of arsonic acid and triazine in a single compound provides a unique set of properties that are not found in either component alone. This dual functionality allows the compound to be used in a wider range of applications and enhances its effectiveness in both chemical and biological contexts.
属性
CAS 编号 |
52081-02-4 |
|---|---|
分子式 |
C11H23AsN5NaO3S |
分子量 |
403.31 g/mol |
IUPAC 名称 |
sodium;hydroxy(methyl)arsinate;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.CH5AsO3.Na/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-2(3,4)5;/h6-7H,1-5H3,(H2,11,12,13,14,15);1H3,(H2,3,4,5);/q;;+1/p-1 |
InChI 键 |
FYHAWMDFYTWBBL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C.C[As](=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


